REACTION_CXSMILES
|
[OH:1][C:2]1[CH:9]=[CH:8][C:7]([N+:10]([O-:12])=[O:11])=[CH:6][C:3]=1[CH:4]=O.[C:13]([NH:16][CH2:17][C:18](O)=[O:19])(=[O:15])[CH3:14].C(OC(=O)C)(=O)C.[H-].[Na+]>>[C:13]([NH:16][C:17]1[C:18](=[O:19])[O:1][C:2]2[C:3]([CH:4]=1)=[CH:6][C:7]([N+:10]([O-:12])=[O:11])=[CH:8][CH:9]=2)(=[O:15])[CH3:14] |f:3.4|
|
Name
|
|
Quantity
|
7.11 g
|
Type
|
reactant
|
Smiles
|
OC1=C(C=O)C=C(C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
4.98 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NCC(=O)O
|
Name
|
|
Quantity
|
40.1 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
1.71 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
4 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 20 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To this flask were
|
Type
|
DISSOLUTION
|
Details
|
to dissolve and after 2-5 minutes
|
Duration
|
3.5 (± 1.5) min
|
Type
|
CUSTOM
|
Details
|
precipitation
|
Type
|
ADDITION
|
Details
|
7.11 mL of water were added
|
Type
|
ADDITION
|
Details
|
the addition of 43 mL acetic acid
|
Type
|
FILTRATION
|
Details
|
The resulting precipitate was filtered
|
Type
|
WASH
|
Details
|
washed liberally with cold glacial acetic acid
|
Type
|
CUSTOM
|
Details
|
The acetic acid was then removed as an azeotrope upon addition of 250 mL toluene and rotary evaporation to dryness, three times
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The final residue was dried under vacuum
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)NC=1C(OC2=CC=C(C=C2C1)[N+](=O)[O-])=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 25.8 mmol | |
AMOUNT: MASS | 6.4 g | |
YIELD: PERCENTYIELD | 61% | |
YIELD: CALCULATEDPERCENTYIELD | 60.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |